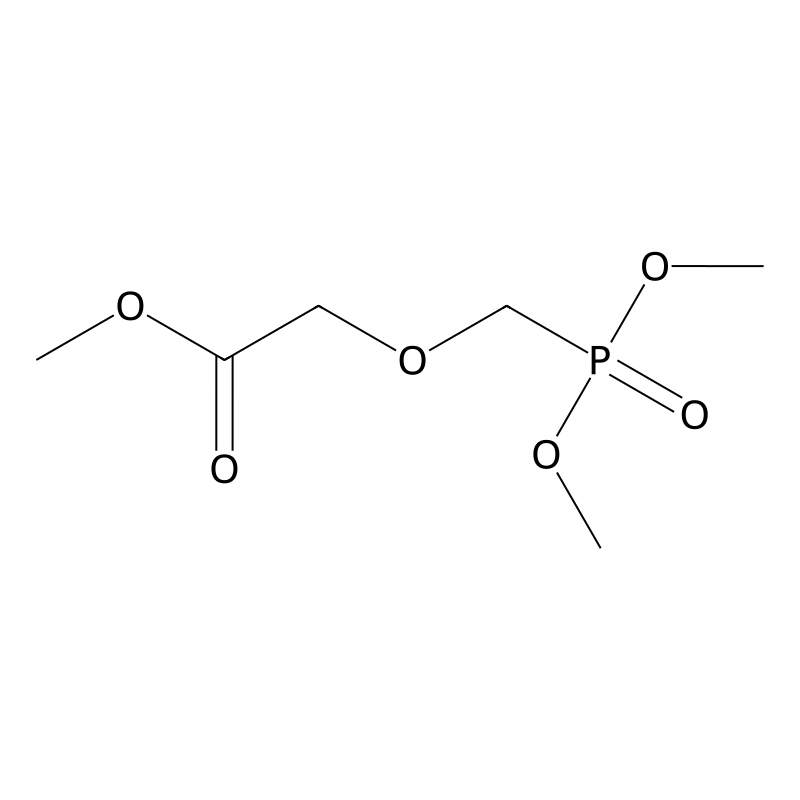

Trimethyl methoxyphosphonoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Trimethyl methoxyphosphonoacetate is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to three methoxy groups and an acetate moiety. This compound is often utilized in organic synthesis due to its reactivity and ability to serve as a building block for more complex molecules. Its chemical formula is , and it appears as a colorless liquid with a pungent odor.

- Hydrolysis: It can undergo hydrolysis in the presence of water, leading to the formation of phosphonic acid derivatives.

- Alkylation: This compound can react with alkyl halides, resulting in the formation of various alkylated phosphonate esters.

- Condensation Reactions: It can also participate in condensation reactions with carbonyl compounds, forming more complex structures.

These reactions highlight its versatility as a reagent in organic synthesis.

The synthesis of trimethyl methoxyphosphonoacetate can be achieved through several methods:

- Direct Phosphorylation: This involves the reaction of trimethyl phosphite with acetic anhydride or acetate derivatives under controlled conditions.

- Methanolysis: Another method includes the reaction of phosphorus trichloride with methanol followed by treatment with acetic acid, yielding the desired product through esterification.

- Arbuzov Reaction: Trimethyl methoxyphosphonoacetate can also be synthesized via the Arbuzov reaction, where trimethyl phosphite reacts with alkyl halides.

These methods provide flexibility in synthesizing this compound depending on available reagents and desired purity levels.

This comparison underscores the unique structural features of trimethyl methoxyphosphonoacetate that contribute to its distinct chemical behavior and potential applications.

Interaction studies involving trimethyl methoxyphosphonoacetate focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding how this compound can participate in biochemical pathways or synthetic routes. Research indicates that the presence of the methoxy groups enhances its nucleophilicity, making it an attractive candidate for further exploration in medicinal chemistry.

Several compounds share structural similarities with trimethyl methoxyphosphonoacetate, including:

- Trimethyl Phosphate: A simple organophosphate used primarily as a solvent and reagent in organic synthesis. Unlike trimethyl methoxyphosphonoacetate, it lacks the acetate group.

- Dimethyl Methylphosphonate: A compound used as a flame retardant and in chemical warfare agents. It has similar reactivity but differs significantly in toxicity and application.

- Triethyl Phosphate: Similar in function but has ethyl groups instead of methyl groups, affecting its physical properties and reactivity.

Comparison TableCompound Structure

Phosphonate esters, characterized by the general structure $$ \text{R-P(O)(OR')}_2 $$, represent a critical class of organophosphorus compounds with broad utility in synthetic chemistry. These compounds serve as stable analogs of phosphate esters, resisting enzymatic and hydrolytic degradation due to the direct carbon-phosphorus (C-P) bond. Their structural versatility enables applications in catalysis, polymer stabilization, and medicinal chemistry, particularly as bioisosteres for phosphate groups in drug design.

Phosphonate esters are synthesized via several key methods:

- Michaelis-Arbuzov Reaction: Alkylation of phosphite esters with organic halides, yielding phosphonates (e.g., $$ \text{P(OR)}3 + \text{R'X} \rightarrow \text{R'PO(OR)}2 + \text{RX} $$).

- Horner-Wadsworth-Emmons (HWE) Reaction: Deprotonation of phosphonate esters to generate carbanions for alkene formation.

- Transesterification: Alcohol exchange reactions to modify ester groups.

Their reactivity is influenced by electron-withdrawing groups (EWGs) adjacent to the phosphonate moiety, which enhance electrophilicity at the α-carbon. For example, trimethyl phosphonoacetate ($$ \text{(MeO)}2\text{P(O)CH}2\text{CO}_2\text{Me} $$) participates in HWE reactions to form α,β-unsaturated esters with high E-selectivity.

Historical Development of Phosphonoacetate Derivatives

The discovery of phosphonoacetates traces back to early 20th-century investigations into organophosphorus reactivity. Landmark developments include:

- 1906: Michaelis and Arbuzov elucidated the rearrangement of phosphites with alkyl halides, laying the foundation for phosphonate synthesis.

- 1958: Horner’s modification of the Wittig reaction using phosphonate-stabilized carbanions, enabling efficient alkene synthesis.

- 1980s–2000s: Expansion into medicinal chemistry, with phosphonoacetates serving as antiviral agents (e.g., tenofovir) and enzyme inhibitors.

Trimethyl methoxyphosphonoacetate ($$ \text{C}6\text{H}{13}\text{O}_6\text{P} $$), first reported in the late 20th century, emerged as a pivotal reagent due to its dual functional groups: a phosphonate ester and a methoxycarbonyl moiety. This structure facilitates tandem reactions, such as nucleophilic additions followed by eliminations, in complex molecule synthesis.

Significance of Trimethyl Methoxyphosphonoacetate in Synthetic Methodology

Trimethyl methoxyphosphonoacetate ($$ \text{MeO}2\text{P(O)CH(OMe)CO}2\text{Me} $$) is a specialized phosphonate ester with unique reactivity profiles:

Structural and Physical Properties

- Molecular Formula: $$ \text{C}6\text{H}{13}\text{O}_6\text{P} $$

- Molecular Weight: 212.14 g/mol

- Boiling Point: 94–96 °C at 0.04 Torr

- Density: 1.2645 g/cm³

The compound’s methoxy and carbonyl groups enhance its solubility in polar aprotic solvents (e.g., THF, DMF), making it ideal for reactions requiring homogeneous conditions.

Synthetic Applications

Horner-Wadsworth-Emmons Olefination:

Trimethyl methoxyphosphonoacetate undergoes deprotonation with bases (e.g., $$ t $$-BuOK) to form stabilized carbanions, which react with aldehydes to yield α,β-unsaturated esters. For example:

$$

\text{(MeO)}2\text{P(O)CH(OMe)CO}2\text{Me} + \text{RCHO} \rightarrow \text{RCH=CHCO}2\text{Me} + \text{(MeO)}2\text{PO}_2^-

$$

This reaction exhibits >90% E-selectivity for aromatic aldehydes.

Tandem Alkylation-Elimination Sequences:

The compound’s α-methoxy group enables sequential alkylation and elimination steps, forming substituted acrylates. For instance, treatment with lithium hexamethyldisilazide (LiHMDS) and alkyl halides generates diversely substituted intermediates.

Coordination Chemistry:

The phosphonate moiety acts as a ligand for transition metals, facilitating catalytic cycles in cross-coupling reactions.

Comparative Reactivity

Trimethyl methoxyphosphonoacetate outperforms simpler phosphonates (e.g., trimethyl phosphonoacetate) in sterically hindered systems due to its methoxy substituent, which modulates electron density and steric bulk. For example, in the synthesis of trisubstituted alkenes, it achieves E/Z ratios of 95:5 with bulky aldehydes.

Molecular Structure and Composition

Trimethyl phosphonoacetate, with the molecular formula C₅H₁₁O₅P, represents a phosphonate ester compound characterized by a central phosphorus atom bonded to both organic and inorganic moieties [1] [2]. The compound contains a phosphorus atom in the +5 oxidation state, directly bonded to a methylene carbon atom that is adjacent to a carboxyl group [3]. The molecular structure features three methoxy groups (-OCH₃) attached to the phosphorus center, with one serving as the ester group of the acetate moiety and two as phosphonate ester groups [4].

The molecular weight of trimethyl phosphonoacetate is precisely 182.11 grams per mole [1] [2]. The compound's Chemical Abstracts Service registry number is 5927-18-4, and it possesses the International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key SIGOIUCRXKUEIG-UHFFFAOYSA-N [2]. The simplified molecular-input line-entry system representation is COC(=O)CP(=O)(OC)OC, which illustrates the connectivity between atoms in the molecule [1] [6].

The structural arrangement includes a phosphoryl group (P=O) that exhibits partial double bond character due to π-backbonding between phosphorus and oxygen [14]. The acetate portion of the molecule contains a carbonyl group (C=O) that contributes to the compound's reactivity and spectroscopic properties [3]. The three methoxy substituents provide steric bulk around the phosphorus center while maintaining the compound's solubility characteristics [7].

Physical Properties

Physical State and Appearance

Trimethyl phosphonoacetate exists as a liquid at room temperature and standard atmospheric pressure [4] [25]. The compound presents as a clear, colorless to light yellow liquid with high optical clarity [3] [5]. The transparent nature of the compound indicates the absence of significant electronic transitions in the visible light region, consistent with its saturated organic structure containing no extended conjugation [7].

Boiling and Melting Points

The boiling point of trimethyl phosphonoacetate has been determined through multiple experimental measurements. Under reduced pressure conditions of 0.85 millimeters of mercury, the compound boils at 118 degrees Celsius [1] [3]. At standard atmospheric pressure, the boiling point increases significantly to a range of 265-268 degrees Celsius [1]. Alternative measurements under different pressure conditions report a boiling point of 108 degrees Celsius at 3 millimeters of mercury [4] [25].

The melting point of trimethyl phosphonoacetate is reported as 242 degrees Celsius [3] [5]. This relatively high melting point for an organic ester suggests strong intermolecular interactions, likely involving the polar phosphoryl and carbonyl groups [7]. The substantial difference between the melting and boiling points indicates a broad liquid range, which is advantageous for various synthetic applications [24].

Density and Solubility Profile

The density of trimethyl phosphonoacetate at 25 degrees Celsius is 1.125 grams per milliliter [1] [3] [5]. This value is consistent across multiple literature sources and indicates that the compound is denser than water due to the presence of the phosphorus atom [7]. The specific gravity has been reported as approximately 1.265 grams per milliliter at 20 degrees Celsius [3] [5], with slight variations attributed to temperature differences and measurement precision.

The refractive index of trimethyl phosphonoacetate is n₂₀/D 1.437, measured at 20 degrees Celsius using the sodium D-line [1] [4]. This optical property reflects the compound's molecular polarizability and is useful for identification and purity assessment [25].

Regarding solubility characteristics, trimethyl phosphonoacetate exhibits slight miscibility with water [3] [5] [7]. This limited water solubility is attributed to the hydrophobic nature of the multiple methoxy groups, which outweighs the hydrophilic character of the phosphoryl and carbonyl functionalities. The compound demonstrates good solubility in organic solvents such as dimethyl sulfoxide and chloroform [7] [11].

Property Value Reference Conditions Density 1.125 g/mL 25°C Specific Gravity 1.265 g/mL 20°C Refractive Index 1.437 20°C, sodium D-line Water Solubility Slightly miscible Room temperature

Stability Characteristics

Trimethyl phosphonoacetate demonstrates moderate thermal stability under ambient conditions but undergoes decomposition at elevated temperatures [26] [29]. The compound remains stable at room temperature when stored appropriately, but thermal degradation processes become significant above 200 degrees Celsius [26]. The decomposition pathway typically involves elimination reactions leading to the formation of phosphoric acid derivatives and unsaturated organic compounds [29].

Hydrolytic stability represents a critical consideration for trimethyl phosphonoacetate storage and handling [12]. The compound is susceptible to hydrolysis under both acidic and basic conditions, with the phosphonate ester bonds being particularly vulnerable to nucleophilic attack [12] [17]. The hydrolysis rate increases substantially with increasing pH and temperature, leading to the formation of phosphonic acid derivatives and methanol [12].

Under oxidative conditions, trimethyl phosphonoacetate exhibits reasonable stability in the presence of atmospheric oxygen at room temperature [7]. However, prolonged exposure to strong oxidizing agents or elevated temperatures in the presence of oxygen can lead to degradation of the organic components [26]. Storage recommendations include maintaining the compound in sealed containers, protected from light, and at temperatures below 15 degrees Celsius [4] [25].

The compound's flash point has been determined to be 113 degrees Celsius using the closed cup method [1] [4]. This relatively high flash point indicates low volatility at ambient temperatures and reduced fire hazard during normal handling procedures [25].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for trimethyl phosphonoacetate through analysis of ¹H, ¹³C, and ³¹P nuclei [16] [27]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular structure and connectivity [9] [16].

The methylene protons adjacent to phosphorus appear as a doublet of doublets at approximately δ 3.5 parts per million, with coupling constants reflecting both geminal proton-proton coupling and phosphorus-proton coupling [16]. The methoxy protons of the acetate ester group produce a singlet at δ 3.8 parts per million, while the phosphonate methoxy groups generate a doublet signal at δ 3.7-3.8 parts per million due to coupling with the phosphorus nucleus [16].

¹³C nuclear magnetic resonance spectroscopy reveals distinct carbon environments within the molecule [16]. The methylene carbon directly bonded to phosphorus appears at δ 31.6 parts per million as a doublet with a large one-bond carbon-phosphorus coupling constant of 100 hertz [16]. The carbon adjacent to the carbonyl group exhibits a signal at δ 39.2 parts per million with a two-bond carbon-phosphorus coupling constant of 21.7 hertz [16]. The carbonyl carbon resonates at δ 205.6 parts per million, while the methoxy carbons appear at δ 52.1 and 54.6 parts per million for the acetate and phosphonate groups, respectively [16].

³¹P nuclear magnetic resonance provides direct information about the phosphorus environment, with trimethyl phosphonoacetate exhibiting a signal at δ 23.1 parts per million [16]. This chemical shift is characteristic of phosphonate esters and confirms the pentavalent phosphorus oxidation state [27]. The phosphorus signal may exhibit fine structure due to coupling with adjacent carbon and hydrogen nuclei [9].

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (Hz) ¹H (CH₂-P) 3.5 dd J(H,H) and J(P,H) ¹H (OCH₃, acetate) 3.8 s - ¹H (OCH₃, phosphonate) 3.7-3.8 d J(P,H) ¹³C (CH₂-P) 31.6 d ¹J(C,P) = 100 ¹³C (CH-C=O) 39.2 d ²J(C,P) = 21.7 ¹³C (C=O) 205.6 s - ³¹P 23.1 s -

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in trimethyl phosphonoacetate through analysis of characteristic vibrational frequencies [10] [16]. The infrared spectrum exhibits several diagnostic absorption bands that confirm the molecular structure and functional group composition.

The phosphoryl (P=O) stretching vibration appears as a strong absorption band in the region of 1250-1300 wavenumbers [10] [16]. This band is characteristic of phosphonate esters and reflects the partial double bond character of the phosphorus-oxygen bond [18]. The exact frequency within this range depends on the electronic environment of the phosphorus atom and the nature of the substituents [10].

The carbonyl (C=O) stretching vibration of the acetate ester group produces a strong absorption band at 1730-1750 wavenumbers [10] [16]. This frequency is typical for aliphatic ester carbonyl groups and confirms the presence of the acetate functionality [10]. The position of this band can be influenced by neighboring functional groups and molecular conformation.

Phosphorus-oxygen-carbon (P-O-C) stretching vibrations contribute to absorption bands in the 1000-1050 wavenumber region [10] [16]. These vibrations involve the phosphonate ester linkages and provide information about the P-O bond character and molecular geometry [10]. Multiple bands in this region reflect the different P-O-C environments within the molecule.

Carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber region [10] [16]. The methyl and methylene C-H stretching modes produce overlapping bands in this range, with specific frequencies depending on the hybridization and electronic environment of the carbon atoms [10]. The relative intensities of these bands provide information about the ratio of methyl to methylene groups in the molecule.

Mass Spectrometry

Mass spectrometry analysis of trimethyl phosphonoacetate provides molecular weight confirmation and structural information through fragmentation patterns [13]. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular weight of the intact molecule [6].

Fragmentation patterns in mass spectrometry reflect the relative stability of different molecular bonds and the tendency for specific bond cleavages [13]. Common fragmentation pathways for phosphonate esters include loss of methoxy groups, elimination of methanol, and cleavage of the carbon-phosphorus bond [13]. The base peak and major fragment ions provide diagnostic information for compound identification and structural confirmation.

Electron impact ionization typically produces fragmentation through loss of methyl radicals (mass 15) and methoxy groups (mass 31) from the phosphonate ester functionalities [13]. Sequential losses of these groups can be observed, leading to a series of fragment ions differing by 15 or 31 mass units from the molecular ion [13]. The acetate portion of the molecule may also undergo characteristic fragmentations, including loss of the carboxyl group or formation of acylium ions.

Structural Features and Electronic Properties

Electron Distribution Analysis

The electron distribution in trimethyl phosphonoacetate is significantly influenced by the electronegativities of the constituent atoms and the presence of multiple heteroatoms [14] [21]. The phosphorus atom, with an oxidation state of +5, exhibits electron deficiency due to bonding with highly electronegative oxygen atoms [21]. This electron deficiency is partially compensated by π-backbonding from oxygen lone pairs to empty phosphorus d-orbitals [14] [18].

The oxygen atoms in the phosphoryl group (P=O) and carbonyl group (C=O) concentrate electron density due to their high electronegativity [14] [21]. This concentration creates regions of negative electrostatic potential around these atoms, making them potential sites for electrophilic attack [14]. The electron density distribution affects the compound's reactivity and intermolecular interactions.

The carbon-phosphorus bond exhibits slight polarization toward the phosphorus atom, despite phosphorus being less electronegative than carbon [21]. This polarization arises from the electron-withdrawing effect of the oxygen substituents on phosphorus, which increases its effective electronegativity [14] [18]. The magnitude of this polarization influences the chemical shift of the carbon atom in nuclear magnetic resonance spectroscopy.

Molecular orbital calculations suggest that the highest occupied molecular orbital is primarily localized on the oxygen atoms of the phosphoryl and carbonyl groups [18]. The lowest unoccupied molecular orbital involves anti-bonding interactions between phosphorus and oxygen, reflecting the electrophilic character of the phosphorus center [18].

Bond Type Character Electron Distribution P=O Partial double bond Concentrated on oxygen P-O-C Polar covalent Polarized toward oxygen C-P Single covalent Slight polarization to P C=O Double bond Concentrated on oxygen

Conformational Studies

Conformational analysis of trimethyl phosphonoacetate reveals multiple low-energy conformations arising from rotation around single bonds [18] [19]. The primary conformational flexibility originates from rotation around the carbon-phosphorus bond and the phosphorus-oxygen bonds of the methoxy substituents [18].

Quantum chemical calculations indicate that the preferred conformation features a staggered arrangement of the methoxy groups around the phosphorus center [18]. This arrangement minimizes steric repulsion between the bulky substituents while maximizing favorable electrostatic interactions [18]. The phosphoryl group (P=O) typically adopts a position that avoids close contact with the adjacent methylene group.

The dihedral angle between the phosphoryl group and the carbonyl group influences the overall molecular conformation and electronic properties [18] [19]. Calculations suggest that conformations with the two dipolar groups oriented in different directions are energetically favored [18]. This preference arises from the minimization of dipole-dipole repulsion between the P=O and C=O bonds.

Temperature-dependent nuclear magnetic resonance studies could provide experimental evidence for conformational dynamics, though such data are not extensively reported in the literature [9]. The barrier to rotation around the carbon-phosphorus bond is expected to be relatively low, allowing rapid interconversion between conformers at room temperature [18].

Industrial Synthesis Routes

The industrial production of trimethyl methoxyphosphonoacetate primarily relies on the Michael Arbuzov rearrangement reaction, which represents the most widely adopted commercial synthesis pathway [1] [2]. This method involves the reaction of trimethyl phosphite with methyl chloroacetate under controlled thermal conditions [3] [1].

The industrial process begins with the preparation of methyl chloroacetate through esterification of chloroacetic acid with methanol in the presence of concentrated sulfuric acid as a catalyst [4]. The reaction follows the equation: ClCH₂COOH + CH₃OH → ClCH₂COOCH₃ + H₂O [4]. This esterification is typically conducted at temperatures between 105-110°C with continuous removal of the water-methanol azeotrope to drive the reaction to completion [4].

The core industrial synthesis utilizes the Michael Arbuzov rearrangement where trimethyl phosphite reacts with methyl chloroacetate [3] [1]. The reaction is conducted in a synthesis vessel equipped with temperature control and reflux capabilities. The process typically employs a weight ratio of methyl chloroacetate to trimethyl phosphite ranging from 1:1.1 to 1:1.2 to ensure complete conversion [1]. Tetrabutylammonium iodide is commonly used as a phase transfer catalyst at concentrations of approximately 0.02 weight ratio relative to methyl chloroacetate [1].

The reaction temperature is carefully controlled between 80-110°C during the addition phase, followed by heating to 110-120°C for 6-8 hours to complete the rearrangement [1]. The byproduct chloromethane is recovered using deep cooling compression techniques, making the process more economically viable and environmentally friendly [1].

Industrial scale production has been optimized through continuous flow processes that achieve unprecedented productivities of up to 4.97 kg of material per day [5]. These processes operate without solvents, additives, or additional catalysts, significantly reducing the environmental footprint [5]. The implementation of in-line low-field ³¹P nuclear magnetic resonance monitoring allows for real-time process optimization and quality control [5].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of trimethyl methoxyphosphonoacetate follows similar mechanistic pathways but with greater flexibility in reaction conditions and smaller scale considerations [6] [7]. The most common laboratory approach involves a two-step procedure beginning with the preparation of methyl chloroacetate followed by the Arbuzov rearrangement [4] [7].

Step 1: Methyl Chloroacetate Preparation

In laboratory settings, methyl chloroacetate is prepared by mixing methanol and chloroacetic acid in a weight ratio of 0.366:1, followed by heating with stirring to carry out esterification at 105-110°C [4]. The reaction mixture undergoes constant distillation to remove the ternary azeotrope of methyl ester, water, and methanol. An ester separator is used for phase separation, allowing alcohol and water to be returned to the reaction vessel while the crude ester undergoes sodium carbonate neutralization and drying [4].

Step 2: Arbuzov Rearrangement

The laboratory-scale Arbuzov reaction is conducted by adding the methyl chloroacetate crude product to a synthesis reaction vessel containing tetrabutylammonium iodide catalyst [4] [1]. The mixture is heated to 80°C, and trimethyl phosphite (referred to as NSC 6513 in some patents) is added dropwise [1]. The addition rate is controlled according to the reflux intensity, with stronger reflux requiring slower addition rates [1]. The interior temperature is maintained between 80-110°C during addition, which typically requires 6-8 hours, followed by heating at 110-120°C for an additional 6-8 hours [1].

Alternative laboratory methods include the use of potassium carbonate as a base in interfacial alkylation reactions [8]. This method involves mixing dimethyl phosphite with methyl chloroacetate in the presence of powdered potassium carbonate [3]. The reaction mixture is stirred at 20-30°C for 18 hours, followed by aqueous workup and neutralization procedures [3].

Microwave-assisted synthesis has also been explored for laboratory-scale preparation, offering reduced reaction times and improved yields under controlled conditions [9]. This approach typically employs similar starting materials but utilizes microwave irradiation to accelerate the reaction kinetics.

Purification Protocols

The purification of trimethyl methoxyphosphonoacetate requires specialized protocols due to the presence of phosphorus-containing impurities and unreacted starting materials [1] [8]. The primary purification method involves high-purity rectification using fractional distillation columns designed specifically for organophosphorus compounds [1].

Distillation Purification

The crude product undergoes fractional distillation in a high-purity rectification tower [1]. The distillation process separates components based on their different boiling points: unreacted methyl chloroacetate, organophosphorus fire retardants, and the desired trimethyl methoxyphosphonoacetate [1]. The distillation residue can be processed with alkali treatment and converted to phosphorus potash fertilizer for commercial use [1].

Solvent Extraction Methods

When distillation is not feasible, solvent extraction protocols are employed [8]. The crude reaction mixture is diluted with water and extracted with organic solvents such as dichloromethane or ethyl acetate [10]. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure [10].

Chromatographic Purification

For analytical-grade material, column chromatography using silica gel is employed [10]. The purification utilizes gradient elution with ethyl acetate-methanol-water solvent systems, often containing triethylamine to prevent decomposition on acidic silica [11]. Normal phase flash chromatography has proven effective for removing phosphonic acid impurities while preserving the target compound [11].

Crystallization Techniques

When applicable, recrystallization from appropriate solvent systems provides high-purity material . The choice of solvent depends on the specific derivative but commonly includes ethanol-water mixtures or other polar protic solvents .

Quality Control and Characterization Methods

Comprehensive quality control of trimethyl methoxyphosphonoacetate requires multiple analytical techniques to ensure product purity and structural integrity [13] [14] [15].

Nuclear Magnetic Resonance Spectroscopy

¹H nuclear magnetic resonance spectroscopy serves as the primary identification method [13] [14]. The compound exhibits characteristic chemical shifts including methyl ester protons around 3.7 ppm, phosphonate methyl groups around 3.8 ppm, and the methylene protons adjacent to phosphorus appearing as a doublet around 2.9 ppm due to ²J(P-H) coupling [13] [15].

³¹P nuclear magnetic resonance provides definitive confirmation of the phosphorus environment [16] [15]. Trimethyl methoxyphosphonoacetate typically shows a single phosphorus resonance around 20-22 ppm, consistent with trialkyl phosphonate structures [10] [15]. The integration ratios and chemical shift values serve as quantitative measures for purity assessment [15].

Mass Spectrometry Analysis

High-resolution mass spectrometry confirms molecular weight and fragmentation patterns [17] [18]. The molecular ion peak appears at m/z 212.14 for trimethyl methoxyphosphonoacetate, with characteristic fragmentation including loss of methoxy groups and formation of phosphonate-containing fragments [19].

Tandem mass spectrometry provides structural confirmation through collision-induced dissociation patterns [17]. The fragmentation pathways help distinguish between isomeric compounds and confirm the connectivity of functional groups [17].

Infrared Spectroscopy

Infrared spectroscopy identifies functional groups and confirms structural features [20] [21]. Key absorption bands include the carbonyl stretch around 1730-1750 cm⁻¹ for the ester group, phosphorus-oxygen stretches around 1000-1200 cm⁻¹, and carbon-hydrogen stretches in the 2800-3000 cm⁻¹ region [20] [21].

Gas Chromatography Methods

Gas chromatography coupled with flame photometric detection or mass spectrometry provides quantitative purity analysis [22]. The method typically employs capillary columns with temperature programming to separate the target compound from synthetic impurities and degradation products [22].

Physical Property Determination

Physical characterization includes determination of boiling point, melting point, refractive index, and density [23] [24]. These parameters serve as identity confirmation and purity indicators, with deviations from expected values indicating the presence of impurities [25] [26].

Stability Assessment

Quality control protocols include stability testing under various conditions [15]. The compound stability is monitored using nuclear magnetic resonance spectroscopy to detect hydrolysis products or other degradation pathways [15]. Accelerated stability testing at elevated temperatures helps predict shelf life and storage requirements [25].

Physical Property Trimethyl Methoxyphosphonoacetate Related Compound (Trimethyl Phosphonoacetate) Molecular Formula C₆H₁₃O₆P C₅H₁₁O₅P Molecular Weight 212.14 g/mol 182.11 g/mol CAS Number 16141-78-9 5927-18-4 Melting Point Not extensively reported 0°C (variable sources) Boiling Point Not extensively reported 118°C (0.85 mmHg) Density Not extensively reported 1.125-1.26 g/mL Refractive Index Not extensively reported 1.437-1.438

Synthesis Method Starting Materials Reaction Conditions Typical Yield Michael Arbuzov Rearrangement Trimethyl phosphite + methyl chloroacetate 80-120°C, 6-8 hours Good to excellent Direct Alkylation Dimethyl phosphite + methyl chloroacetate + base RT to 110°C with K₂CO₃ Moderate to good Continuous Flow Process Phosphite + haloacetate Elevated temperature, continuous High productivity Modified Arbuzov Reaction Trialkyl phosphite + alkyl halide Thermal or catalytic conditions Variable

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure |

Phosphonate esters, characterized by the general structure $$ \text{R-P(O)(OR')}_2 $$, represent a critical class of organophosphorus compounds with broad utility in synthetic chemistry. These compounds serve as stable analogs of phosphate esters, resisting enzymatic and hydrolytic degradation due to the direct carbon-phosphorus (C-P) bond. Their structural versatility enables applications in catalysis, polymer stabilization, and medicinal chemistry, particularly as bioisosteres for phosphate groups in drug design. Phosphonate esters are synthesized via several key methods:

Their reactivity is influenced by electron-withdrawing groups (EWGs) adjacent to the phosphonate moiety, which enhance electrophilicity at the α-carbon. For example, trimethyl phosphonoacetate ($$ \text{(MeO)}2\text{P(O)CH}2\text{CO}_2\text{Me} $$) participates in HWE reactions to form α,β-unsaturated esters with high E-selectivity. Historical Development of Phosphonoacetate DerivativesThe discovery of phosphonoacetates traces back to early 20th-century investigations into organophosphorus reactivity. Landmark developments include:

Trimethyl methoxyphosphonoacetate ($$ \text{C}6\text{H}{13}\text{O}_6\text{P} $$), first reported in the late 20th century, emerged as a pivotal reagent due to its dual functional groups: a phosphonate ester and a methoxycarbonyl moiety. This structure facilitates tandem reactions, such as nucleophilic additions followed by eliminations, in complex molecule synthesis. Significance of Trimethyl Methoxyphosphonoacetate in Synthetic MethodologyTrimethyl methoxyphosphonoacetate ($$ \text{MeO}2\text{P(O)CH(OMe)CO}2\text{Me} $$) is a specialized phosphonate ester with unique reactivity profiles: Structural and Physical Properties

The compound’s methoxy and carbonyl groups enhance its solubility in polar aprotic solvents (e.g., THF, DMF), making it ideal for reactions requiring homogeneous conditions. Synthetic Applications

Comparative ReactivityTrimethyl methoxyphosphonoacetate outperforms simpler phosphonates (e.g., trimethyl phosphonoacetate) in sterically hindered systems due to its methoxy substituent, which modulates electron density and steric bulk. For example, in the synthesis of trisubstituted alkenes, it achieves E/Z ratios of 95:5 with bulky aldehydes. Molecular Structure and CompositionTrimethyl phosphonoacetate, with the molecular formula C₅H₁₁O₅P, represents a phosphonate ester compound characterized by a central phosphorus atom bonded to both organic and inorganic moieties [1] [2]. The compound contains a phosphorus atom in the +5 oxidation state, directly bonded to a methylene carbon atom that is adjacent to a carboxyl group [3]. The molecular structure features three methoxy groups (-OCH₃) attached to the phosphorus center, with one serving as the ester group of the acetate moiety and two as phosphonate ester groups [4]. The molecular weight of trimethyl phosphonoacetate is precisely 182.11 grams per mole [1] [2]. The compound's Chemical Abstracts Service registry number is 5927-18-4, and it possesses the International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key SIGOIUCRXKUEIG-UHFFFAOYSA-N [2]. The simplified molecular-input line-entry system representation is COC(=O)CP(=O)(OC)OC, which illustrates the connectivity between atoms in the molecule [1] [6]. The structural arrangement includes a phosphoryl group (P=O) that exhibits partial double bond character due to π-backbonding between phosphorus and oxygen [14]. The acetate portion of the molecule contains a carbonyl group (C=O) that contributes to the compound's reactivity and spectroscopic properties [3]. The three methoxy substituents provide steric bulk around the phosphorus center while maintaining the compound's solubility characteristics [7]. Physical PropertiesPhysical State and AppearanceTrimethyl phosphonoacetate exists as a liquid at room temperature and standard atmospheric pressure [4] [25]. The compound presents as a clear, colorless to light yellow liquid with high optical clarity [3] [5]. The transparent nature of the compound indicates the absence of significant electronic transitions in the visible light region, consistent with its saturated organic structure containing no extended conjugation [7]. Boiling and Melting PointsThe boiling point of trimethyl phosphonoacetate has been determined through multiple experimental measurements. Under reduced pressure conditions of 0.85 millimeters of mercury, the compound boils at 118 degrees Celsius [1] [3]. At standard atmospheric pressure, the boiling point increases significantly to a range of 265-268 degrees Celsius [1]. Alternative measurements under different pressure conditions report a boiling point of 108 degrees Celsius at 3 millimeters of mercury [4] [25]. The melting point of trimethyl phosphonoacetate is reported as 242 degrees Celsius [3] [5]. This relatively high melting point for an organic ester suggests strong intermolecular interactions, likely involving the polar phosphoryl and carbonyl groups [7]. The substantial difference between the melting and boiling points indicates a broad liquid range, which is advantageous for various synthetic applications [24]. Density and Solubility ProfileThe density of trimethyl phosphonoacetate at 25 degrees Celsius is 1.125 grams per milliliter [1] [3] [5]. This value is consistent across multiple literature sources and indicates that the compound is denser than water due to the presence of the phosphorus atom [7]. The specific gravity has been reported as approximately 1.265 grams per milliliter at 20 degrees Celsius [3] [5], with slight variations attributed to temperature differences and measurement precision. The refractive index of trimethyl phosphonoacetate is n₂₀/D 1.437, measured at 20 degrees Celsius using the sodium D-line [1] [4]. This optical property reflects the compound's molecular polarizability and is useful for identification and purity assessment [25]. Regarding solubility characteristics, trimethyl phosphonoacetate exhibits slight miscibility with water [3] [5] [7]. This limited water solubility is attributed to the hydrophobic nature of the multiple methoxy groups, which outweighs the hydrophilic character of the phosphoryl and carbonyl functionalities. The compound demonstrates good solubility in organic solvents such as dimethyl sulfoxide and chloroform [7] [11].

Stability CharacteristicsTrimethyl phosphonoacetate demonstrates moderate thermal stability under ambient conditions but undergoes decomposition at elevated temperatures [26] [29]. The compound remains stable at room temperature when stored appropriately, but thermal degradation processes become significant above 200 degrees Celsius [26]. The decomposition pathway typically involves elimination reactions leading to the formation of phosphoric acid derivatives and unsaturated organic compounds [29]. Hydrolytic stability represents a critical consideration for trimethyl phosphonoacetate storage and handling [12]. The compound is susceptible to hydrolysis under both acidic and basic conditions, with the phosphonate ester bonds being particularly vulnerable to nucleophilic attack [12] [17]. The hydrolysis rate increases substantially with increasing pH and temperature, leading to the formation of phosphonic acid derivatives and methanol [12]. Under oxidative conditions, trimethyl phosphonoacetate exhibits reasonable stability in the presence of atmospheric oxygen at room temperature [7]. However, prolonged exposure to strong oxidizing agents or elevated temperatures in the presence of oxygen can lead to degradation of the organic components [26]. Storage recommendations include maintaining the compound in sealed containers, protected from light, and at temperatures below 15 degrees Celsius [4] [25]. The compound's flash point has been determined to be 113 degrees Celsius using the closed cup method [1] [4]. This relatively high flash point indicates low volatility at ambient temperatures and reduced fire hazard during normal handling procedures [25]. Spectroscopic CharacterizationNuclear Magnetic Resonance SpectroscopyNuclear magnetic resonance spectroscopy provides comprehensive structural information for trimethyl phosphonoacetate through analysis of ¹H, ¹³C, and ³¹P nuclei [16] [27]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular structure and connectivity [9] [16]. The methylene protons adjacent to phosphorus appear as a doublet of doublets at approximately δ 3.5 parts per million, with coupling constants reflecting both geminal proton-proton coupling and phosphorus-proton coupling [16]. The methoxy protons of the acetate ester group produce a singlet at δ 3.8 parts per million, while the phosphonate methoxy groups generate a doublet signal at δ 3.7-3.8 parts per million due to coupling with the phosphorus nucleus [16]. ¹³C nuclear magnetic resonance spectroscopy reveals distinct carbon environments within the molecule [16]. The methylene carbon directly bonded to phosphorus appears at δ 31.6 parts per million as a doublet with a large one-bond carbon-phosphorus coupling constant of 100 hertz [16]. The carbon adjacent to the carbonyl group exhibits a signal at δ 39.2 parts per million with a two-bond carbon-phosphorus coupling constant of 21.7 hertz [16]. The carbonyl carbon resonates at δ 205.6 parts per million, while the methoxy carbons appear at δ 52.1 and 54.6 parts per million for the acetate and phosphonate groups, respectively [16]. ³¹P nuclear magnetic resonance provides direct information about the phosphorus environment, with trimethyl phosphonoacetate exhibiting a signal at δ 23.1 parts per million [16]. This chemical shift is characteristic of phosphonate esters and confirms the pentavalent phosphorus oxidation state [27]. The phosphorus signal may exhibit fine structure due to coupling with adjacent carbon and hydrogen nuclei [9].

Infrared SpectroscopyInfrared spectroscopy provides valuable information about the functional groups present in trimethyl phosphonoacetate through analysis of characteristic vibrational frequencies [10] [16]. The infrared spectrum exhibits several diagnostic absorption bands that confirm the molecular structure and functional group composition. The phosphoryl (P=O) stretching vibration appears as a strong absorption band in the region of 1250-1300 wavenumbers [10] [16]. This band is characteristic of phosphonate esters and reflects the partial double bond character of the phosphorus-oxygen bond [18]. The exact frequency within this range depends on the electronic environment of the phosphorus atom and the nature of the substituents [10]. The carbonyl (C=O) stretching vibration of the acetate ester group produces a strong absorption band at 1730-1750 wavenumbers [10] [16]. This frequency is typical for aliphatic ester carbonyl groups and confirms the presence of the acetate functionality [10]. The position of this band can be influenced by neighboring functional groups and molecular conformation. Phosphorus-oxygen-carbon (P-O-C) stretching vibrations contribute to absorption bands in the 1000-1050 wavenumber region [10] [16]. These vibrations involve the phosphonate ester linkages and provide information about the P-O bond character and molecular geometry [10]. Multiple bands in this region reflect the different P-O-C environments within the molecule. Carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber region [10] [16]. The methyl and methylene C-H stretching modes produce overlapping bands in this range, with specific frequencies depending on the hybridization and electronic environment of the carbon atoms [10]. The relative intensities of these bands provide information about the ratio of methyl to methylene groups in the molecule. Mass SpectrometryMass spectrometry analysis of trimethyl phosphonoacetate provides molecular weight confirmation and structural information through fragmentation patterns [13]. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular weight of the intact molecule [6]. Fragmentation patterns in mass spectrometry reflect the relative stability of different molecular bonds and the tendency for specific bond cleavages [13]. Common fragmentation pathways for phosphonate esters include loss of methoxy groups, elimination of methanol, and cleavage of the carbon-phosphorus bond [13]. The base peak and major fragment ions provide diagnostic information for compound identification and structural confirmation. Electron impact ionization typically produces fragmentation through loss of methyl radicals (mass 15) and methoxy groups (mass 31) from the phosphonate ester functionalities [13]. Sequential losses of these groups can be observed, leading to a series of fragment ions differing by 15 or 31 mass units from the molecular ion [13]. The acetate portion of the molecule may also undergo characteristic fragmentations, including loss of the carboxyl group or formation of acylium ions. Structural Features and Electronic PropertiesElectron Distribution AnalysisThe electron distribution in trimethyl phosphonoacetate is significantly influenced by the electronegativities of the constituent atoms and the presence of multiple heteroatoms [14] [21]. The phosphorus atom, with an oxidation state of +5, exhibits electron deficiency due to bonding with highly electronegative oxygen atoms [21]. This electron deficiency is partially compensated by π-backbonding from oxygen lone pairs to empty phosphorus d-orbitals [14] [18]. The oxygen atoms in the phosphoryl group (P=O) and carbonyl group (C=O) concentrate electron density due to their high electronegativity [14] [21]. This concentration creates regions of negative electrostatic potential around these atoms, making them potential sites for electrophilic attack [14]. The electron density distribution affects the compound's reactivity and intermolecular interactions. The carbon-phosphorus bond exhibits slight polarization toward the phosphorus atom, despite phosphorus being less electronegative than carbon [21]. This polarization arises from the electron-withdrawing effect of the oxygen substituents on phosphorus, which increases its effective electronegativity [14] [18]. The magnitude of this polarization influences the chemical shift of the carbon atom in nuclear magnetic resonance spectroscopy. Molecular orbital calculations suggest that the highest occupied molecular orbital is primarily localized on the oxygen atoms of the phosphoryl and carbonyl groups [18]. The lowest unoccupied molecular orbital involves anti-bonding interactions between phosphorus and oxygen, reflecting the electrophilic character of the phosphorus center [18].

Conformational StudiesConformational analysis of trimethyl phosphonoacetate reveals multiple low-energy conformations arising from rotation around single bonds [18] [19]. The primary conformational flexibility originates from rotation around the carbon-phosphorus bond and the phosphorus-oxygen bonds of the methoxy substituents [18]. Quantum chemical calculations indicate that the preferred conformation features a staggered arrangement of the methoxy groups around the phosphorus center [18]. This arrangement minimizes steric repulsion between the bulky substituents while maximizing favorable electrostatic interactions [18]. The phosphoryl group (P=O) typically adopts a position that avoids close contact with the adjacent methylene group. The dihedral angle between the phosphoryl group and the carbonyl group influences the overall molecular conformation and electronic properties [18] [19]. Calculations suggest that conformations with the two dipolar groups oriented in different directions are energetically favored [18]. This preference arises from the minimization of dipole-dipole repulsion between the P=O and C=O bonds. Temperature-dependent nuclear magnetic resonance studies could provide experimental evidence for conformational dynamics, though such data are not extensively reported in the literature [9]. The barrier to rotation around the carbon-phosphorus bond is expected to be relatively low, allowing rapid interconversion between conformers at room temperature [18]. Industrial Synthesis RoutesThe industrial production of trimethyl methoxyphosphonoacetate primarily relies on the Michael Arbuzov rearrangement reaction, which represents the most widely adopted commercial synthesis pathway [1] [2]. This method involves the reaction of trimethyl phosphite with methyl chloroacetate under controlled thermal conditions [3] [1]. The industrial process begins with the preparation of methyl chloroacetate through esterification of chloroacetic acid with methanol in the presence of concentrated sulfuric acid as a catalyst [4]. The reaction follows the equation: ClCH₂COOH + CH₃OH → ClCH₂COOCH₃ + H₂O [4]. This esterification is typically conducted at temperatures between 105-110°C with continuous removal of the water-methanol azeotrope to drive the reaction to completion [4]. The core industrial synthesis utilizes the Michael Arbuzov rearrangement where trimethyl phosphite reacts with methyl chloroacetate [3] [1]. The reaction is conducted in a synthesis vessel equipped with temperature control and reflux capabilities. The process typically employs a weight ratio of methyl chloroacetate to trimethyl phosphite ranging from 1:1.1 to 1:1.2 to ensure complete conversion [1]. Tetrabutylammonium iodide is commonly used as a phase transfer catalyst at concentrations of approximately 0.02 weight ratio relative to methyl chloroacetate [1]. The reaction temperature is carefully controlled between 80-110°C during the addition phase, followed by heating to 110-120°C for 6-8 hours to complete the rearrangement [1]. The byproduct chloromethane is recovered using deep cooling compression techniques, making the process more economically viable and environmentally friendly [1]. Industrial scale production has been optimized through continuous flow processes that achieve unprecedented productivities of up to 4.97 kg of material per day [5]. These processes operate without solvents, additives, or additional catalysts, significantly reducing the environmental footprint [5]. The implementation of in-line low-field ³¹P nuclear magnetic resonance monitoring allows for real-time process optimization and quality control [5]. Laboratory-Scale Preparation TechniquesLaboratory synthesis of trimethyl methoxyphosphonoacetate follows similar mechanistic pathways but with greater flexibility in reaction conditions and smaller scale considerations [6] [7]. The most common laboratory approach involves a two-step procedure beginning with the preparation of methyl chloroacetate followed by the Arbuzov rearrangement [4] [7]. Step 1: Methyl Chloroacetate Preparation Step 2: Arbuzov Rearrangement Alternative laboratory methods include the use of potassium carbonate as a base in interfacial alkylation reactions [8]. This method involves mixing dimethyl phosphite with methyl chloroacetate in the presence of powdered potassium carbonate [3]. The reaction mixture is stirred at 20-30°C for 18 hours, followed by aqueous workup and neutralization procedures [3]. Microwave-assisted synthesis has also been explored for laboratory-scale preparation, offering reduced reaction times and improved yields under controlled conditions [9]. This approach typically employs similar starting materials but utilizes microwave irradiation to accelerate the reaction kinetics. Purification ProtocolsThe purification of trimethyl methoxyphosphonoacetate requires specialized protocols due to the presence of phosphorus-containing impurities and unreacted starting materials [1] [8]. The primary purification method involves high-purity rectification using fractional distillation columns designed specifically for organophosphorus compounds [1]. Distillation Purification Solvent Extraction Methods Chromatographic Purification Crystallization Techniques Quality Control and Characterization MethodsComprehensive quality control of trimethyl methoxyphosphonoacetate requires multiple analytical techniques to ensure product purity and structural integrity [13] [14] [15]. Nuclear Magnetic Resonance Spectroscopy ³¹P nuclear magnetic resonance provides definitive confirmation of the phosphorus environment [16] [15]. Trimethyl methoxyphosphonoacetate typically shows a single phosphorus resonance around 20-22 ppm, consistent with trialkyl phosphonate structures [10] [15]. The integration ratios and chemical shift values serve as quantitative measures for purity assessment [15]. Mass Spectrometry Analysis Tandem mass spectrometry provides structural confirmation through collision-induced dissociation patterns [17]. The fragmentation pathways help distinguish between isomeric compounds and confirm the connectivity of functional groups [17]. Infrared Spectroscopy Gas Chromatography Methods Physical Property Determination Stability Assessment

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|